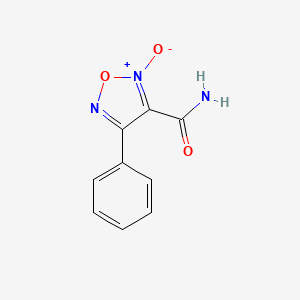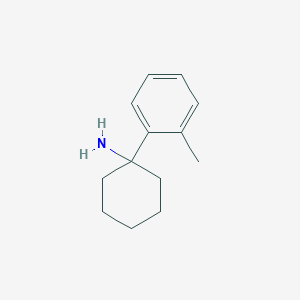
1-(2-Methylphenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H19N. It is a primary amine, meaning it contains a nitrogen atom bonded to one alkyl or aryl group and two hydrogen atoms. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a 2-methylphenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with cyclohexanone, followed by reductive amination. The reaction conditions typically include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Reagents: Hydrogen gas (H2) for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Methylphenyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)cyclohexan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclohexan-1-amine: Lacks the methyl group on the phenyl ring, resulting in different steric and electronic properties.
1-(2-Chlorophenyl)cyclohexan-1-amine: Contains a chlorine atom instead of a methyl group, leading to different reactivity and biological activity.
1-(2-Methoxyphenyl)cyclohexan-1-amine: Contains a methoxy group, which can influence the compound’s solubility and interaction with biological targets.
Uniqueness
1-(2-Methylphenyl)cyclohexan-1-amine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic characteristics. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(2-methylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-11-7-3-4-8-12(11)13(14)9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10,14H2,1H3 |
InChI Key |
VVHIUCXGHNKGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
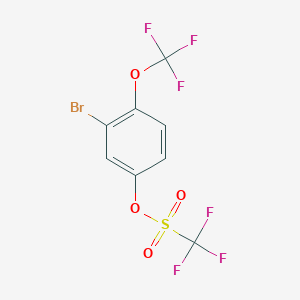

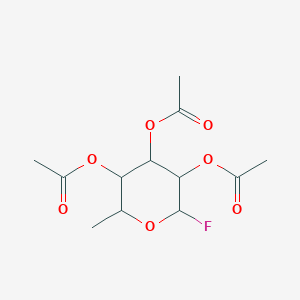
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
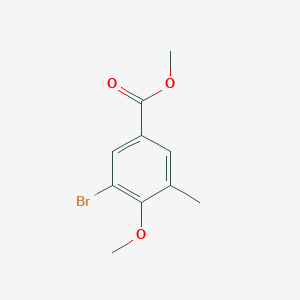
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
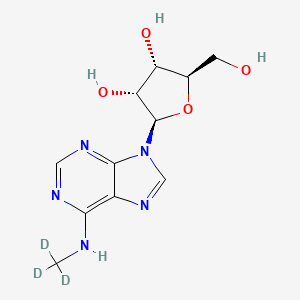

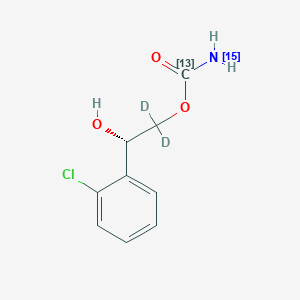
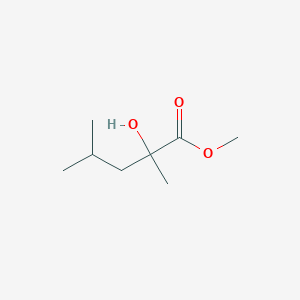
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
